molecular formula C12H11N5O2S B2586321 N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251564-20-1

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2586321
CAS No.: 1251564-20-1
M. Wt: 289.31
InChI Key: PVLAHSLUOQYMIN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan, thiazole, and triazole moieties contribute to its binding affinity and specificity, allowing it to interact with multiple pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of furan, thiazole, and triazole moieties, which confer distinct chemical and biological properties.

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the class of 1,2,3-triazoles, which are recognized for their diverse biological activities. This compound integrates multiple heterocycles, including a furan moiety and a thiazole ring, contributing to its potential therapeutic applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiazole Moiety : Contributes to antimicrobial properties.
  • Furan Group : Enhances interaction with biological targets.
  • Carboxamide Functional Group : Increases solubility and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

PathogenInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans1464

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The compound has also shown promising anticancer effects in vitro. Studies have evaluated its cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Comparison with Standard Drugs
MCF-75.0Comparable to Doxorubicin (IC50 = 4.8 µM)
HCT1166.5More effective than 5-Fluorouracil (IC50 = 10 µM)
HepG27.0Less effective than standard drug

The mechanism of action appears to involve inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis .

3. Neuroprotective Activity

Preliminary studies have indicated that this compound may possess neuroprotective properties. Behavioral assays conducted on animal models demonstrated improvements in cognitive functions and reductions in neuroinflammatory markers.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity related to neuroprotection.

Case Studies

Several studies have explored the efficacy of this compound:

Study A : Investigated the antimicrobial effects against multi-drug resistant strains of bacteria. The results showed significant activity, suggesting potential use in treating resistant infections.

Study B : Evaluated anticancer effects using MTT assays across various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-8-10(11(18)14-7-9-3-2-5-19-9)15-16-17(8)12-13-4-6-20-12/h2-6H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLAHSLUOQYMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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